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Compound of Interest

Compound Name: BAY 73-1449

CAS No.: 693790-96-4

Cat. No.: B1667821

Get Quote

Executive Summary
BAY 73-1449 is a highly selective, high-affinity antagonist of the human prostacyclin receptor

(IP receptor). Unlike prostacyclin (PGI2) analogs which induce vasodilation and inhibit platelet

aggregation via IP receptor activation, BAY 73-1449 blocks these effects. It has been utilized

extensively in cardiovascular research to delineate the physiological roles of the IP receptor,

particularly in portal hypertension and inflammatory pain models.

Primary Target: Prostacyclin Receptor (IP) (IC50 < 0.1 nM).[1]

Therapeutic Area: Cardiovascular (Portal Hypertension), Inflammation.

Chemical Class: Anilinopyrimidine derivative.

Chemical Structure & Properties
The molecule features a central pyrimidine scaffold substituted at the 4- and 6-positions. The

key pharmacophores include a lipophilic 4-benzyloxyphenyl tail (for hydrophobic pocket
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binding) and a polar (S)-phenylalanine moiety (mimicking the carboxylate head group of

endogenous prostaglandins).

Physicochemical Data
Property Value

IUPAC Name

(2S)-3-phenyl-2-[[6-[4-

(phenylmethoxy)phenyl]pyrimidin-4-

yl]amino]propanoic acid

CAS Registry Number 693790-96-4

Molecular Formula C₂₆H₂₃N₃O₃

Molecular Weight 425.48 g/mol

SMILES O=C(O)Nc1cc(ncn1)-c1ccc(OCc2ccccc2)cc1

Chirality S-enantiomer (derived from L-Phenylalanine)

Solubility
Soluble in DMSO (>50 mg/mL); practically

insoluble in water.[2]

Retrosynthetic Analysis
To design a robust synthesis for BAY 73-1449, we apply a disconnection approach centered on

the pyrimidine core. The molecule can be assembled from three commercially available

building blocks:

4,6-Dichloropyrimidine: The electrophilic core.

4-Benzyloxyphenylboronic acid: The aryl nucleophile for the "tail".

L-Phenylalanine (ester): The chiral amine nucleophile for the "head".

Strategic Logic
Order of Addition: The 4,6-dichloropyrimidine is symmetric. The first substitution (Suzuki

coupling) renders the pyrimidine asymmetric. The second substitution (SNAr) installs the

chiral amino acid.
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Chiral Integrity: Using L-phenylalanine requires mild conditions to prevent racemization at

the alpha-carbon.

Figure 1: Retrosynthetic disconnection of BAY 73-1449.
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Detailed Synthesis Protocol
This protocol is reconstructed based on standard medicinal chemistry methodologies for 2,4,6-

substituted pyrimidines and consistent with the patent literature for this class of IP antagonists.

Phase 1: Suzuki-Miyaura Coupling
Objective: Mono-arylation of 4,6-dichloropyrimidine.

Reagents: 4,6-Dichloropyrimidine (1.0 eq), 4-Benzyloxyphenylboronic acid (1.0 eq),

Pd(PPh₃)₄ (0.05 eq), Na₂CO₃ (2.0 eq).

Solvent: 1,2-Dimethoxyethane (DME) / Water (3:1).

Procedure:

Dissolve 4,6-dichloropyrimidine and the boronic acid in degassed DME.

Add the aqueous Na₂CO₃ solution and the palladium catalyst.
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Heat the mixture to 80°C under an inert atmosphere (Nitrogen/Argon) for 4–6 hours.

Note: Control stoichiometry carefully to minimize bis-arylation.

Workup: Cool, dilute with ethyl acetate, wash with brine. Dry over MgSO₄ and concentrate.

Purification: Flash column chromatography (Hexane/EtOAc) to isolate 4-chloro-6-[4-

(benzyloxy)phenyl]pyrimidine.

Phase 2: Nucleophilic Aromatic Substitution (SNAr)
Objective: Installation of the chiral amino acid moiety.

Reagents: Intermediate from Phase 1 (1.0 eq), L-Phenylalanine tert-butyl ester hydrochloride

(1.2 eq), Triethylamine (3.0 eq).

Solvent: DMF or n-Butanol.

Procedure:

Dissolve the chloropyrimidine intermediate and the amino acid ester in the solvent.

Add triethylamine to neutralize the hydrochloride salt and scavenge HCl generated during

substitution.

Heat to 90–100°C for 12 hours.

Mechanism:[1][3] The electron-deficient pyrimidine ring facilitates nucleophilic attack by

the amine of phenylalanine.

Workup: Dilute with water, extract with ethyl acetate.

Purification: Silica gel chromatography to yield the ester-protected BAY 73-1449.

Phase 3: Ester Hydrolysis (Deprotection)
Objective: Unmasking the carboxylic acid to yield the final active drug.

Reagents: Trifluoroacetic acid (TFA) / Dichloromethane (DCM) (1:1 ratio).
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Procedure:

Dissolve the tert-butyl ester intermediate in DCM.

Add TFA dropwise at 0°C.

Stir at room temperature for 2–4 hours.

Workup: Remove volatiles under reduced pressure. Co-evaporate with toluene to remove

residual TFA.

Final Purification: Recrystallization from Ethanol/Water or preparative HPLC (C18 column,

Acetonitrile/Water + 0.1% Formic Acid).

Product:BAY 73-1449 (White to off-white solid).

Figure 2: Step-by-step synthesis workflow.
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Mechanism of Action & Pharmacology
BAY 73-1449 acts as a competitive antagonist at the IP receptor (G-protein coupled receptor).

Endogenous Ligand: Prostacyclin (PGI2).

Normal Pathway: PGI2 binds IP receptor

Gs protein activation

Adenylyl Cyclase activation

Increased cAMP

PKA activation
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Vasodilation / Platelet Inhibition.

BAY 73-1449 Effect: Blocks IP receptor

Prevents cAMP elevation.

This mechanism is critical for researchers studying the constitutive activity of IP receptors or

distinguishing between IP-mediated vs. EP-mediated effects of prostaglandins.

Figure 3: Mechanism of Action - IP Receptor Antagonism.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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